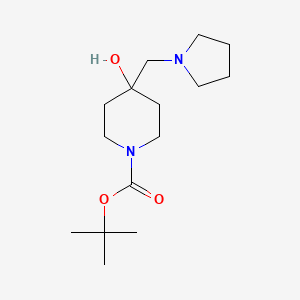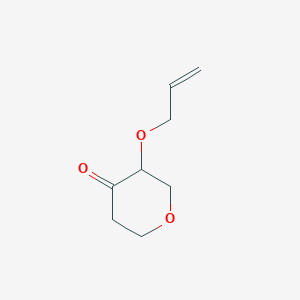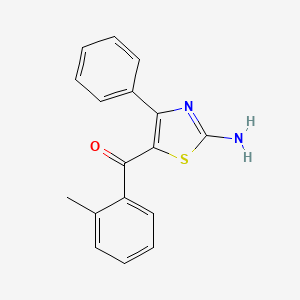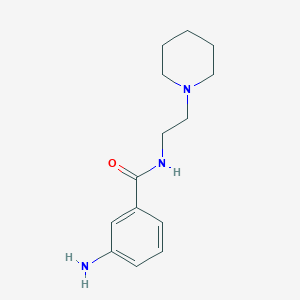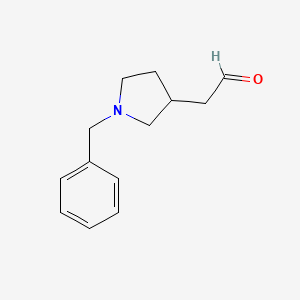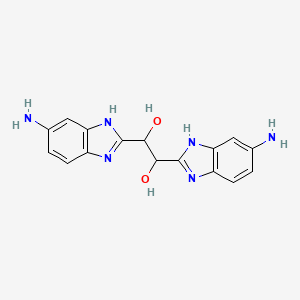
1,2-Bis-(5-amino-1H-benzoimidazol-2-yl)-ethane-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Bis-(5-amino-1H-benzoimidazol-2-yl)-ethane-1,2-diol is a complex organic compound that features two benzimidazole rings connected by an ethane-1,2-diol linker
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis-(5-amino-1H-benzoimidazol-2-yl)-ethane-1,2-diol typically involves the following steps:
Formation of Benzimidazole Rings: The benzimidazole rings can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Linking the Benzimidazole Rings: The two benzimidazole rings are then linked via an ethane-1,2-diol moiety. This can be achieved through nucleophilic substitution reactions where the amino groups on the benzimidazole rings react with an appropriate diol derivative.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
化学反应分析
Types of Reactions
1,2-Bis-(5-amino-1H-benzoimidazol-2-yl)-ethane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone-like structures.
Reduction: Reduction reactions can convert nitro groups to amino groups if present.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution reactions could introduce various functional groups onto the benzimidazole rings.
科学研究应用
Chemistry: As a ligand in coordination chemistry and catalysis.
Biology: As a probe for studying enzyme interactions and protein binding.
Medicine: Potential use in drug design and development, particularly for targeting specific enzymes or receptors.
Industry: Applications in the development of advanced materials, such as polymers and nanomaterials.
作用机制
The mechanism of action of 1,2-Bis-(5-amino-1H-benzoimidazol-2-yl)-ethane-1,2-diol would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The ethane-1,2-diol linker could play a role in stabilizing the compound’s conformation, enhancing its binding affinity.
相似化合物的比较
Similar Compounds
1,2-Bis-(5-nitro-1H-benzoimidazol-2-yl)-ethane-1,2-diol: Similar structure but with nitro groups instead of amino groups.
1,2-Bis-(5-methyl-1H-benzoimidazol-2-yl)-ethane-1,2-diol: Similar structure but with methyl groups instead of amino groups.
Uniqueness
1,2-Bis-(5-amino-1H-benzoimidazol-2-yl)-ethane-1,2-diol is unique due to the presence of amino groups, which can participate in a wide range of chemical reactions, making it versatile for various applications. The ethane-1,2-diol linker also provides flexibility and stability to the compound’s structure.
属性
分子式 |
C16H16N6O2 |
|---|---|
分子量 |
324.34 g/mol |
IUPAC 名称 |
1,2-bis(6-amino-1H-benzimidazol-2-yl)ethane-1,2-diol |
InChI |
InChI=1S/C16H16N6O2/c17-7-1-3-9-11(5-7)21-15(19-9)13(23)14(24)16-20-10-4-2-8(18)6-12(10)22-16/h1-6,13-14,23-24H,17-18H2,(H,19,21)(H,20,22) |
InChI 键 |
AMCLDAPTSDAGKG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1N)NC(=N2)C(C(C3=NC4=C(N3)C=C(C=C4)N)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


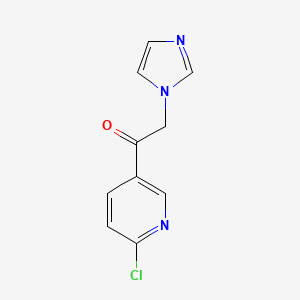



![4-[(2-Cyclopent-2-en-1-ylacetyl)amino]-2-hydroxybenzoic acid](/img/structure/B13869908.png)

![phenyl N-[4-(2-ethyl-1,3-thiazol-4-yl)phenyl]carbamate](/img/structure/B13869915.png)

